molecular formula C16H20N2O3S B6780643 N-[2-(1H-indol-5-yl)ethyl]-1,1-dioxothiane-4-carboxamide

N-[2-(1H-indol-5-yl)ethyl]-1,1-dioxothiane-4-carboxamide

Cat. No.: B6780643
M. Wt: 320.4 g/mol
InChI Key: MLRGIADUZVWJJK-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-5-yl)ethyl]-1,1-dioxothiane-4-carboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

N-[2-(1H-indol-5-yl)ethyl]-1,1-dioxothiane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c19-16(13-5-9-22(20,21)10-6-13)18-7-3-12-1-2-15-14(11-12)4-8-17-15/h1-2,4,8,11,13,17H,3,5-7,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRGIADUZVWJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1C(=O)NCCC2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-5-yl)ethyl]-1,1-dioxothiane-4-carboxamide typically involves the reaction of an indole derivative with a thiane-4-carboxamide precursor. One common method is the reaction between tryptamine and a thiane-4-carboxamide derivative using N,N’-dicyclohexylcarbodiimide as a dehydrating reagent . The reaction conditions usually involve heating the reactants in an appropriate solvent, such as dichloromethane, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-5-yl)ethyl]-1,1-dioxothiane-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include indole-2,3-dione derivatives, indoline derivatives, and various substituted indole compounds.

Scientific Research Applications

N-[2-(1H-indol-5-yl)ethyl]-1,1-dioxothiane-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-5-yl)ethyl]-1,1-dioxothiane-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
  • N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
  • N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]ferulamide

Uniqueness

N-[2-(1H-indol-5-yl)ethyl]-1,1-dioxothiane-4-carboxamide is unique due to its specific structural features, including the presence of the thiane-4-carboxamide moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other indole derivatives .

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